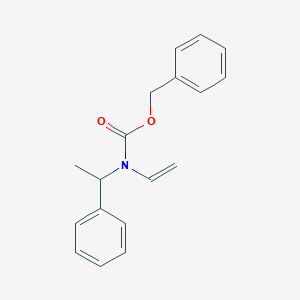
m-Phenylene phosphorodichloridate
Overview
Description
m-Phenylene phosphorodichloridate is a chemical compound with the molecular formula C6H4Cl4O4P2.
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Phenylene phosphorodichloridate can be synthesized through the reaction of m-phenylene diamine with phosphorodichloridate in a polar organic solvent such as dimethylacetamide (DMAc). The reaction typically involves the gradual addition of the oxidant, which produces amine-containing conjugated polymer microparticles .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale polymerization processes. For instance, the use of Cu2+ as a catalyst has been shown to facilitate the large-scale synthesis of poly(m-phenylenediamine) nanoparticles .
Chemical Reactions Analysis
Types of Reactions
m-Phenylene phosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can yield phosphonamidates.
Substitution: The compound can undergo substitution reactions with alcohols and amines to form phosphate diesters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidants: Ammonium persulfate (APS) is commonly used for oxidation reactions.
Catalysts: Cu2+ ions are used as catalysts in polymerization reactions.
Solvents: Dimethylacetamide (DMAc) is frequently used as a solvent.
Major Products
The major products formed from these reactions include:
Phosphate diesters: Formed through substitution reactions with alcohols and amines.
Phosphonamidates: Formed through reduction reactions.
Scientific Research Applications
m-Phenylene phosphorodichloridate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the preparation of phosphate diesters and as a phosphorylating agent for alcohols and amines.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants and as a component in polymer synthesis.
Mechanism of Action
The mechanism of action of m-Phenylene phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with alcohols and amines to form phosphate diesters, which can further undergo various chemical transformations. The compound’s mode of action in flame retardancy involves both gas-phase and condensed-phase mechanisms, where it generates a nitrogen-phosphorus-rich residue that contributes to its flame-retardant properties .
Comparison with Similar Compounds
Similar Compounds
Dimethyl N,N’-1,3-phenylenebis(P-methylphosphonamidate): (DMPMP): A nitrogen-phosphorus flame retardant with similar flame-retardant properties.
Resorcinol bis(diphenyl phosphate): (RDP): Another phosphorus-based flame retardant used for comparison in studies.
Uniqueness
m-Phenylene phosphorodichloridate is unique due to its high phosphorus content and good hydrostability, which make it highly efficient as a flame retardant for non-charrable polymers such as acrylonitrile-butadiene-styrene (ABS) and ethylene-vinyl acetate (EVA) .
Properties
IUPAC Name |
1,3-bis(dichlorophosphoryloxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4O4P2/c7-15(8,11)13-5-2-1-3-6(4-5)14-16(9,10)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXPIHDKGRAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















